molecular formula C15H13Cl2NOS B5885201 N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide

N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide

Cat. No. B5885201
M. Wt: 326.2 g/mol
InChI Key: KZFJIQNMJDZAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture. It is a selective herbicide that targets broadleaf weeds, such as pigweed and lambsquarters, while leaving grasses unharmed. DCPA has been used for over 40 years and is considered safe for use in crops, such as carrots, celery, and onions.

Mechanism of Action

N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide works by inhibiting the growth of broadleaf weeds through the disruption of cell division. It targets the microtubules in the cells, which are responsible for the separation of chromosomes during mitosis. This leads to the formation of abnormal cells, which eventually leads to the death of the plant. This compound has a high affinity for the microtubules of broadleaf weeds, but not for grasses, which is what makes it a selective herbicide.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms, such as fish and amphibians. It has been found to have a half-life of around 60 days in soil, which means that it can persist in the environment for an extended period of time. This compound can also accumulate in the tissues of plants, which can lead to potential health risks for humans and animals that consume these plants.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has several advantages for use in lab experiments. It is a selective herbicide, which means that it can be used to target specific plants without harming others. It also has a low toxicity to mammals, which makes it safer to use in research. However, there are limitations to the use of this compound in lab experiments. It can be toxic to aquatic organisms, which can limit its use in aquatic research. In addition, this compound can persist in the environment for an extended period of time, which can make it difficult to control for in experiments.

Future Directions

There are several future directions for the research of N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide. One area of focus is the development of new herbicides based on the structure of this compound. Researchers are also studying the potential use of this compound in the treatment of certain cancers, such as breast cancer and leukemia. In addition, there is ongoing research into the environmental impact of this compound and its potential effects on non-target organisms. Overall, the continued study of this compound has the potential to lead to new discoveries in the fields of agriculture, medicine, and environmental science.

Synthesis Methods

N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide is synthesized through a multi-step process that involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with phenylthiol in the presence of a base, such as triethylamine, to form this compound. The overall yield of this process is around 70%.

Scientific Research Applications

N-(2,3-dichlorophenyl)-3-(phenylthio)propanamide has been widely studied for its herbicidal activity and its effects on non-target organisms. It has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides. This compound has also been studied for its potential use in the treatment of certain cancers, such as breast cancer and leukemia. In addition, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-12-7-4-8-13(15(12)17)18-14(19)9-10-20-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFJIQNMJDZAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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